2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(4-Chlorophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.
Substitution: 2-(4-Aminophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials because of its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to interact with biological targets and its overall stability, making it distinct from other similar oxadiazole derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVGJASYGHQIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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